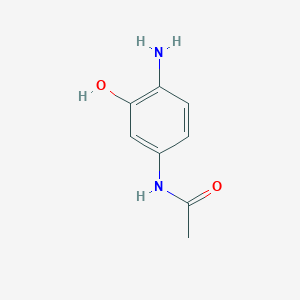
n-(4-Amino-3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of acetanilide and is structurally related to paracetamol (acetaminophen). This compound is known for its analgesic and antipyretic properties, making it a significant molecule in pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Carbonylation of Nitrobenzene: : One of the methods to synthesize N-(4-Amino-3-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene. This process uses palladium (II) complexes as catalysts. The reaction is carried out in dilute acetic acid as a solvent, leading to the formation of N-(4-hydroxyphenyl)acetamide with high selectivity .
-
Acid-Catalyzed Reaction: : Another method involves the acid-catalyzed reaction of p-aminophenol with acetic anhydride. This reaction proceeds through nucleophilic addition, where the nitrogen atom of p-aminophenol attacks the carbonyl group of acetic anhydride, forming an intermediate that undergoes further elimination to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multistep procedures with raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes often face challenges related to sustainability, low overall yield, and severe effluent problems .
化学反応の分析
Types of Reactions
Oxidation: N-(4-Amino-3-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group in this compound.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Formation of the amino group.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-(4-Amino-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Known for its analgesic and antipyretic effects, making it a key ingredient in pain relief medications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(4-Amino-3-hydroxyphenyl)acetamide involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for pain and inflammation. This inhibition leads to its analgesic and antipyretic effects .
類似化合物との比較
Similar Compounds
Paracetamol (Acetaminophen): Structurally similar, with a hydroxyl group in the para position.
Phenacetin: Another acetanilide derivative with analgesic properties.
Aspirin (Acetylsalicylic Acid): An analgesic and anti-inflammatory compound with a different mechanism of action.
Uniqueness
N-(4-Amino-3-hydroxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the aromatic ring. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
特性
CAS番号 |
129697-50-3 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
N-(4-amino-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,9H2,1H3,(H,10,11) |
InChIキー |
BKEFUBHXUTWQED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


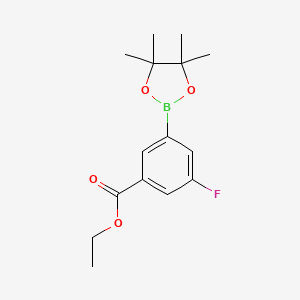
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
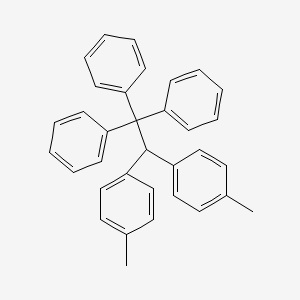
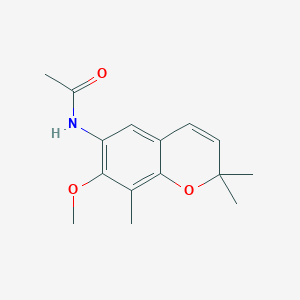
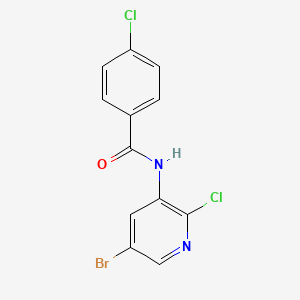
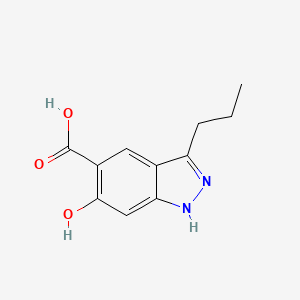
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
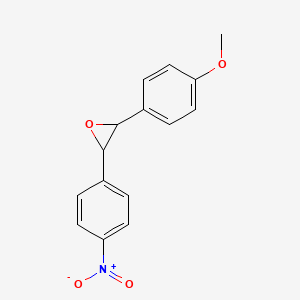
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
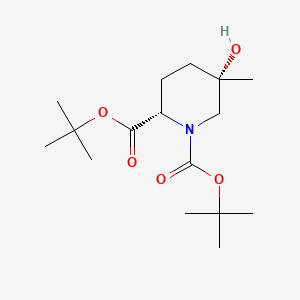
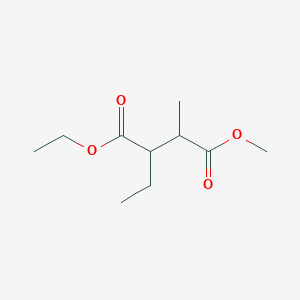
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
